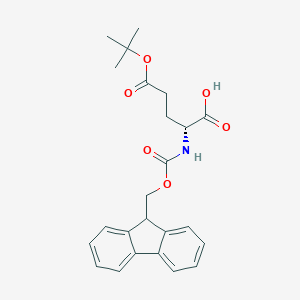

Fmoc-d-asp-otbu

Descripción general

Descripción

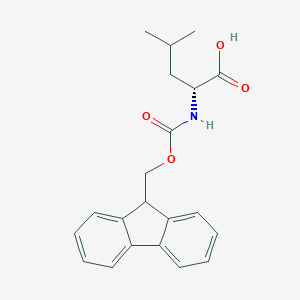

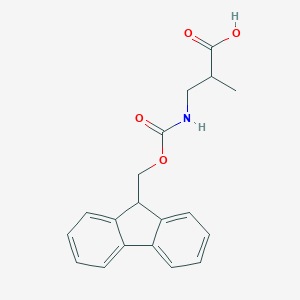

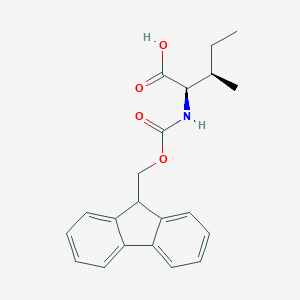

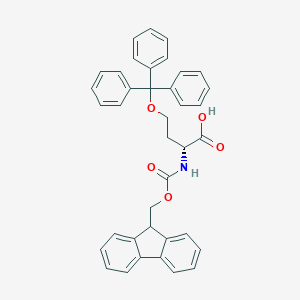

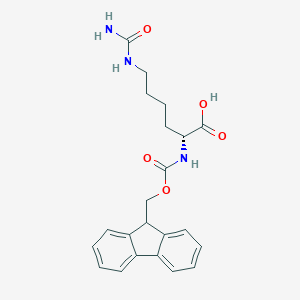

Fmoc-d-asp-otbu, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid used in solid phase peptide synthesis . It is an aspartate derivative containing an amine protecting group Fmoc .

Synthesis Analysis

Fmoc-d-asp-otbu is used in solid phase peptide synthesis to prevent the formation of aspartimide by-products . The synthesis involves the condensation of the side-chain carboxy with an appropriate amine or alcohol . The β-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .Molecular Structure Analysis

The molecular formula of Fmoc-d-asp-otbu is C23H25NO6 . The molecular weight is 411.5 g/mol . The structure includes a fluoren-9-ylmethoxycarbonyl (Fmoc) group, an aspartic acid residue, and a tert-butyl ester .Chemical Reactions Analysis

Fmoc-d-asp-otbu is involved in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed with sterically hindered DIPA, which itself is unable to remove Fmoc, but adding 1% DBU to DIPA gave crude purities and crude yields comparable to 20% DPA .Physical And Chemical Properties Analysis

Fmoc-d-asp-otbu is a white to beige powder . It is soluble in DMF . The melting point is between 146-151 °C .Aplicaciones Científicas De Investigación

Fmoc-d-asp-otbu: A Comprehensive Analysis of Scientific Research Applications

Peptide Synthesis: Fmoc-d-asp-otbu, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is primarily used in solid phase peptide synthesis (SPPS). It serves as a protective group for the amino acid aspartic acid, preventing the formation of aspartimide by-products during the synthesis process .

Aspartimide Prevention: The compound’s role in preventing aspartimide formation is crucial because aspartimide can lead to side reactions that compromise the integrity of the peptide being synthesized. Its effectiveness makes it a valuable reagent in producing peptides with high purity .

Ease of Introduction: Fmoc-d-asp-otbu can be introduced into peptides under standard coupling conditions without requiring special procedures, which simplifies the synthesis process and increases efficiency .

Reagent of Choice: Due to its efficacy and ease of use, Fmoc-d-asp-otbu is often the reagent of choice for overcoming side reactions related to aspartimide formation in complex peptide syntheses .

Mecanismo De Acción

Target of Action

Fmoc-D-Asp(OtBu), also known as Fmoc-D-aspartic acid 4-tert-butyl ester, is a derivative of the amino acid aspartic acid . It is primarily used in solid-phase peptide synthesis (SPPS), a method used to create peptides, which are short chains of amino acids. The primary targets of Fmoc-D-Asp(OtBu) are the peptide chains being synthesized .

Mode of Action

Fmoc-D-Asp(OtBu) acts as a building block in the synthesis of peptides . The Fmoc group serves as a protective group for the amino acid during the synthesis process. This protection is necessary to prevent unwanted side reactions that could interfere with the correct formation of the peptide chain .

Biochemical Pathways

The main biochemical pathway involved in the action of Fmoc-D-Asp(OtBu) is the solid-phase peptide synthesis (SPPS). In this process, Fmoc-D-Asp(OtBu) is added to a growing peptide chain in a stepwise manner. After each addition, the Fmoc group is removed, allowing the next amino acid to be added .

Action Environment

The action of Fmoc-D-Asp(OtBu) is highly dependent on the conditions of the laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can all influence the efficiency and success of the peptide synthesis . Proper storage and handling of Fmoc-D-Asp(OtBu) are also crucial to maintain its stability and effectiveness .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXQYACYLGRQJU-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427158 | |

| Record name | fmoc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-asp-otbu | |

CAS RN |

134098-70-7 | |

| Record name | fmoc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

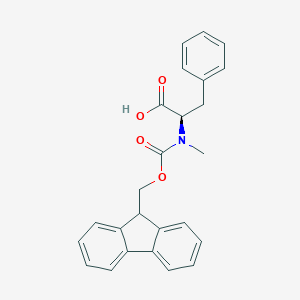

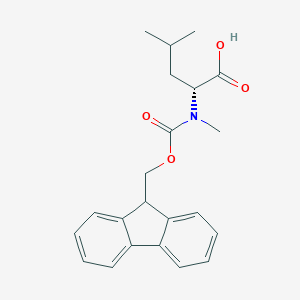

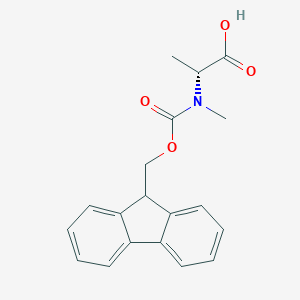

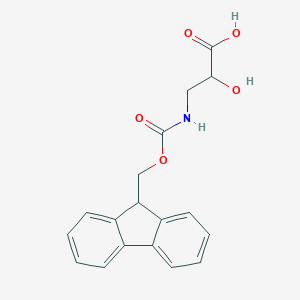

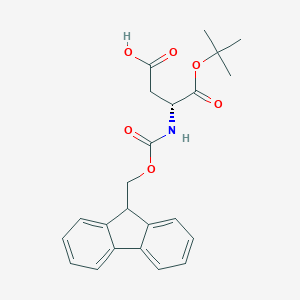

Feasible Synthetic Routes

Q & A

Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?

A1: Fmoc-D-Asp(OtBu)-OH serves as a protected building block for incorporating a D-Aspartic acid residue into the peptide chain of Bacitracin A. The "Fmoc" group is a temporary protecting group for the amino group, preventing unwanted reactions during synthesis. The "OtBu" group protects the side chain carboxyl group of the aspartic acid. These protecting groups are strategically removed at specific stages in the synthesis to allow for controlled peptide bond formation. []

Q2: How does the solid-phase approach contribute to the efficiency of Bacitracin A synthesis?

A2: Solid-phase synthesis offers several advantages in this context. First, it allows for the stepwise assembly of the peptide chain while attached to a solid support (resin). [] This simplifies purification after each coupling step as excess reagents and byproducts can be easily washed away. Second, the solid-phase approach enables the use of excess reagents to drive reactions to completion, which improves yield. Finally, the synthesis can be partially automated, further enhancing efficiency. []

Q3: What analytical techniques were used to confirm the identity and purity of the synthesized Bacitracin A?

A3: The researchers employed various analytical techniques to characterize the synthesized Bacitracin A. Fast atom bombardment mass spectrometry (FAB-MS) was used to determine the molecular weight, while high-field ¹H NMR spectroscopy provided structural information. [] Comparison with authentic Bacitracin A standards confirmed the identity of the synthesized product. Additionally, antibacterial activity assays were performed to verify that the synthetic Bacitracin A retained its biological activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.